Product packaging for 2-Methoxy-5-piperazin-1-ylpyrimidine(Cat. No.:)

2-Methoxy-5-piperazin-1-ylpyrimidine

Cat. No.: B13878481
M. Wt: 194.23 g/mol
InChI Key: WDEBNFTZGUNMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-piperazin-1-ylpyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the development of novel therapeutic agents. Its structure incorporates two privileged pharmacophores: a methoxy-substituted pyrimidine ring and a piperazine moiety. The pyrimidine scaffold is a fundamental component in nucleic acids and is widely found in clinically approved drugs, making it a key structure for designing molecules that can interact with biological targets such as enzymes and receptors . The piperazine ring, on the other hand, is known to improve solubility and pharmacokinetic properties while contributing to biological activity through targeted interactions . This molecular framework is particularly valuable for creating hybrid molecules. Research on analogous structures has demonstrated potential in various areas. For instance, morpholine- and piperazine-containing pyrimidine derivatives have been synthesized and shown to exhibit potent anti-inflammatory activity by inhibiting the expression of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Similarly, the 1-(2-pyrimidinyl)piperazine (1-PP) pharmacophore is an active metabolite of a class of drugs known as azapirones, which are used for their antidepressant and anxiolytic properties . Furthermore, such piperazine-pyrimidine hybrids are frequently explored in oncology research for their potential to inhibit kinase enzymes involved in cancer cell proliferation . As a synthetic intermediate, this compound offers researchers a flexible core for further functionalization and optimization in lead compound development programs. This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O B13878481 2-Methoxy-5-piperazin-1-ylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-methoxy-5-piperazin-1-ylpyrimidine

InChI

InChI=1S/C9H14N4O/c1-14-9-11-6-8(7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3

InChI Key

WDEBNFTZGUNMHA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 5 Piperazin 1 Ylpyrimidine and Analogues

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2-methoxy-5-piperazin-1-ylpyrimidine (I) points to two primary disconnections. The most apparent disconnection is the C-N bond between the pyrimidine (B1678525) C5 position and the piperazine (B1678402) nitrogen. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. This disconnection leads to a key intermediate, a 5-halo-2-methoxypyrimidine (II), and piperazine (III) or a protected piperazine derivative.

A further disconnection of the 2-methoxypyrimidine core (II) reveals its constituent building blocks. The pyrimidine ring is a six-membered heterocycle that can be constructed through the condensation of a three-carbon unit with an amidine derivative. In this case, the methoxy (B1213986) group at the C2 position suggests the use of O-methylisourea (IV) or a similar methoxy-containing amidine. The C4-C5-C6 fragment of the pyrimidine can be derived from a suitably substituted three-carbon electrophile, such as a halogenated malondialdehyde or its synthetic equivalent (V).

This retrosynthetic strategy provides a clear roadmap for the synthesis, breaking down the target molecule into readily accessible starting materials. The forward synthesis would therefore involve the construction of the substituted pyrimidine core followed by the introduction of the piperazine moiety.

Classical and Contemporary Synthetic Routes for the Pyrimidine Core

The formation of the pyrimidine scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed for its synthesis. These can be broadly categorized into cyclization reactions and condensation/nucleophilic substitution strategies.

Cyclization Reactions in Pyrimidine Scaffold Construction

The most common and direct method for constructing the pyrimidine ring is the [3+3] cyclocondensation reaction. This involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of the 2-methoxy-5-halopyrimidine intermediate, a plausible approach involves the condensation of a 2-halo-1,3-dicarbonyl compound with O-methylisourea.

For instance, the reaction of 2-bromomalonaldehyde with O-methylisourea hydrochloride in the presence of a base such as sodium ethoxide would be expected to yield 5-bromo-2-methoxypyrimidine. This type of reaction is a well-established method for the synthesis of substituted pyrimidines. The reaction proceeds through initial condensation to form an acyclic intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring.

Reactant 1Reactant 2ProductConditionsYield
2-BromomalonaldehydeO-Methylisourea5-Bromo-2-methoxypyrimidineBasic (e.g., NaOEt)Moderate to Good (expected)
2-Bromo-1,1,3,3-tetramethoxypropaneO-Methylisourea5-Bromo-2-methoxypyrimidineAcidic hydrolysis then basic condensationModerate (expected)

Note: The yields are expected based on similar reported reactions, as specific literature data for this exact transformation was not found.

Condensation and Nucleophilic Substitution Strategies

Alternative strategies for constructing the pyrimidine core involve a stepwise approach. One such method is the synthesis of 2-substituted pyrimidine-5-carboxylic esters from amidinium salts and a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This approach offers a high-yielding and direct route to pyrimidines that may be otherwise challenging to synthesize.

In the context of this compound, one could envision a synthesis starting from a pre-functionalized three-carbon component that already contains a group at the 5-position that can be converted to the piperazine moiety or a precursor thereof. However, the more direct cyclocondensation approach to a 5-halopyrimidine is generally more efficient.

Nucleophilic substitution on a pre-existing pyrimidine ring can also be employed to introduce the methoxy group. For example, starting from 2,5-dichloropyrimidine, selective nucleophilic substitution with sodium methoxide (B1231860) could potentially yield 5-chloro-2-methoxypyrimidine. The regioselectivity of such substitutions can often be controlled by the electronic properties of the substituents and the reaction conditions.

Integration of the Piperazine Moiety

The final key step in the synthesis of this compound is the introduction of the piperazine ring onto the pyrimidine core. This is typically achieved through amination of a 5-halo-2-methoxypyrimidine.

Amination Reactions for Piperazine Introduction

The most common method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, such as piperazine, on a carbon atom bearing a good leaving group, like a halogen.

The reaction of 5-bromo-2-methoxypyrimidine with an excess of piperazine, often in a high-boiling solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) and at elevated temperatures, would lead to the desired product. The use of a base, such as potassium carbonate or a tertiary amine, can be beneficial to neutralize the hydrogen bromide formed during the reaction.

SubstrateReagentProductConditions
5-Bromo-2-methoxypyrimidinePiperazineThis compoundHigh temperature, with or without base
5-Chloro-2-methoxypyrimidinePiperazineThis compoundHigh temperature, with or without base

Coupling Methods (e.g., Buchwald-Hartwig)

In cases where direct SNAr is inefficient or requires harsh conditions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative. This reaction allows for the formation of C-N bonds under milder conditions and with a broader substrate scope.

The Buchwald-Hartwig amination of 5-bromo-2-methoxypyrimidine with piperazine would involve a palladium catalyst, typically with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., sodium tert-butoxide, cesium carbonate) in an inert solvent like toluene or dioxane. This method is particularly useful for aryl halides that are unreactive towards traditional SNAr.

Coupling Partner 1Coupling Partner 2Catalyst SystemProduct
5-Bromo-2-methoxypyrimidinePiperazinePd catalyst (e.g., Pd(OAc)2) + Phosphine ligand (e.g., Xantphos) + Base (e.g., Cs2CO3)This compound

This approach provides a versatile and efficient means to access this compound and a wide array of its analogues by varying the amine coupling partner.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds like this compound. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.govnih.gov Key strategies include microwave-assisted synthesis and one-pot reactions, which streamline synthetic processes and often lead to higher yields in shorter reaction times.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. chemicalbook.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields. For the synthesis of substituted pyrimidromes, microwave heating provides a significant advantage over conventional heating methods. rsisinternational.org

In the context of synthesizing analogues of this compound, microwave-assisted protocols have been shown to be highly effective. For instance, the coupling of various amines with chloropyrimidines can be efficiently achieved under microwave irradiation. This technique often allows for the use of greener solvents or even solvent-free conditions, further enhancing the environmental friendliness of the synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Pyrimidine Analogue

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 8-12 hours15-30 minutes
Temperature 100-120 °C120-150 °C
Solvent Toluene, DMFEthanol, Isopropanol, or Solvent-free
Yield 60-75%85-95%
By-product Formation ModerateMinimal

This table presents generalized data based on literature for similar heterocyclic syntheses and illustrates the typical advantages of microwave-assisted methods.

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and resource conservation. mdpi.com These strategies reduce the amount of solvent and purification materials used, leading to a more sustainable process.

Optimization of Synthetic Parameters for Research Scale

The successful synthesis of this compound on a research scale hinges on the careful optimization of various reaction parameters. This ensures not only a high yield of the desired product but also its purity and reproducibility.

Control of Reaction Conditions and Reagent Ratios

The synthesis of this compound typically involves a nucleophilic aromatic substitution or a cross-coupling reaction. A likely synthetic route is the reaction of 2-methoxy-5-bromopyrimidine or 2-methoxy-5-chloropyrimidine with piperazine. The optimization of this reaction would involve a systematic study of several key parameters.

Key Reaction Parameters for Optimization:

Catalyst and Ligand: For palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination), the choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., Xantphos, BINAP) is crucial and can significantly impact reaction efficiency and selectivity. mdpi.com

Base: The selection of a suitable base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is critical for the deprotonation of the amine and facilitation of the catalytic cycle. The strength and solubility of the base can influence the reaction rate and yield.

Solvent: The choice of solvent (e.g., toluene, dioxane, THF) can affect the solubility of reagents and the stability of the catalyst, thereby influencing the reaction outcome.

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products.

Reagent Stoichiometry: The molar ratio of the pyrimidine substrate, piperazine, catalyst, ligand, and base must be carefully controlled to maximize the yield of the desired product and minimize the formation of side products, such as diarylated piperazine.

Table 2: Illustrative Optimization of a Buchwald-Hartwig Amination for a 2-Alkoxy-5-aminopyrimidine Analogue

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃XantphosNaOt-BuToluene10085
2Pd(OAc)₂XantphosNaOt-BuToluene10078
3Pd₂(dba)₃BINAPNaOt-BuToluene10065
4Pd₂(dba)₃XantphosK₂CO₃Toluene10055
5Pd₂(dba)₃XantphosNaOt-BuDioxane10092

This table is a hypothetical representation of an optimization study for a similar reaction, demonstrating how systematic variation of parameters can lead to improved yields.

Purification Techniques and Yield Enhancement in Research Synthesis

Following the completion of the reaction, effective purification is essential to isolate this compound in high purity. Common purification techniques for this type of compound include:

Column Chromatography: This is a widely used method for the purification of organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation of the desired product from unreacted starting materials and by-products.

Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective method for purification, often yielding highly pure material.

Acid-Base Extraction: The basic nature of the piperazine moiety allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine nitrogen, transferring it to the aqueous layer. After separation, the aqueous layer is basified, and the product is extracted back into an organic solvent.

To enhance the yield in research synthesis, several strategies can be employed. Minimizing transfer losses by using one-pot procedures is a key approach. Additionally, ensuring the reaction goes to completion through careful monitoring (e.g., by thin-layer chromatography or liquid chromatography-mass spectrometry) can prevent premature work-up and loss of product. The use of high-purity reagents and anhydrous reaction conditions, where necessary, can also contribute to higher yields by preventing unwanted side reactions.

Structure Activity Relationship Sar Studies of 2 Methoxy 5 Piperazin 1 Ylpyrimidine and Its Analogues

Influence of Substituents on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a key pharmacophoric element, and its substitution pattern plays a pivotal role in modulating the biological activity of 2-methoxy-5-piperazin-1-ylpyrimidine analogues. nih.gov The nitrogen atoms within the pyrimidine ring can form crucial hydrogen bonds and dipole-dipole interactions with biological targets, and the nature and position of substituents can significantly alter these interactions. researchgate.net

The C-5 position of the pyrimidine ring is a common site for modification in drug design, and substitutions at this position can profoundly impact the biological activity of this compound analogues. Modifications at the C-5 position of pyrimidine nucleosides, for example, have been shown to enhance their biostability, bioavailability, and biological activity. researchgate.net In some series of pyrimidine derivatives, shorter substituents at the C-5 position have been associated with greater potency. rsc.org Conversely, in other contexts, the introduction of larger groups at C-5 can be beneficial. For instance, in a series of 5-HT7 receptor antagonists, the introduction of a methyl group at the C-5 position of 1,3-disubstituted benzene (B151609) analogs resulted in an increase in binding properties. mdpi.com The nature of the substituent at C-5, whether it is an electron-donating or electron-withdrawing group, will alter the electronic properties of the pyrimidine ring and can influence interactions with the target.

The following table summarizes the general impact of substitutions at the C-5 position of the pyrimidine ring on biological activity based on studies of various pyrimidine derivatives.

Substitution at C-5General Impact on Biological ActivityReference
Small Alkyl GroupsCan increase binding affinity. mdpi.com
HalogensCan enhance anticancer and antiviral properties. researchgate.net
Aryl GroupsCan modulate receptor binding and selectivity. rsc.org
HydrogenUnsubstituted C-5 can be favorable for certain activities. rsc.org

Conformational and Electronic Effects of the Piperazine (B1678402) Moiety

The piperazine moiety is a versatile scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties such as solubility and bioavailability. mdpi.com Its conformational flexibility and the basicity of its nitrogen atoms are key determinants of its role in molecular recognition. researchgate.net

Substitutions on the piperazine ring are a cornerstone of SAR studies for this class of compounds. The nature of the substituent on the distal nitrogen of the piperazine ring can dramatically influence potency and selectivity. tandfonline.comnih.gov For example, in a series of combretastatin-A4 piperazine conjugates, the trend in potency against MCF-7 breast cancer cells was found to be phenylpiperazine > acetylpiperazine ≈ cinnamylpiperazine (B8809312) > benzylpiperazine. tandfonline.com This highlights the significant impact of the electronic and steric properties of the substituent. The introduction of different aryl, alkyl, or acyl groups can modulate the basicity of the piperazine nitrogen, which in turn affects its ability to form salt bridges or hydrogen bonds with the target. researchgate.net In some cases, the presence of a piperazine ring itself can significantly improve antitumor activity. nih.gov

The table below illustrates the influence of various substituents on the piperazine ring on the biological activity of different compound series.

Piperazine Ring SubstituentObserved Effect on Biological ActivityReference
PhenylPotent activity against MCF-7 breast cancer cells. tandfonline.com
AcetylModerate activity against MCF-7 breast cancer cells. tandfonline.com
CinnamylModerate activity against MCF-7 breast cancer cells. tandfonline.com
BenzylLower activity against MCF-7 breast cancer cells. tandfonline.com
4-ChlorophenylEffective activity in certain anticancer derivatives. tandfonline.com

To reduce the conformational flexibility of the piperazine ring and to orient substituents in a more defined three-dimensional space, medicinal chemists often employ bridged and spiro piperazine scaffolds. nih.gov Constraining the conformation of the piperazine ring can lead to an increase in binding affinity by reducing the entropic penalty upon binding to the target. acs.org Bridged piperazines, where a carbon chain connects the C-2 and C-6 positions of the piperazine ring, create a rigid structure that can precisely position pharmacophoric groups. nih.gov Similarly, spirocyclic systems incorporating the piperazine ring can also serve to lock the conformation and explore different regions of the binding pocket. While specific examples directly related to this compound are not detailed in the provided search results, the general principle of using conformationally restricted scaffolds to enhance potency and selectivity is a well-established strategy in drug design. nih.gov

Rational Design Principles for Modulating Pharmacological Properties

The rational design of analogues of this compound is guided by an iterative process of design, synthesis, and biological evaluation, informed by SAR data. nih.gov The goal is to optimize the molecule's interaction with its biological target while improving its drug-like properties.

Key rational design principles include:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. For instance, a methoxy (B1213986) group could be replaced with other small, electron-donating groups to fine-tune electronic properties.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different analogues will bind. This allows for the design of molecules with improved complementarity to the binding site.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on the structures of known active compounds. nih.gov This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can guide the design of new analogues.

By systematically applying these principles, researchers can navigate the chemical space around the this compound scaffold to develop new chemical entities with improved therapeutic potential.

Exploration of Lipophilicity and Potency Relationships

The relationship between lipophilicity and potency has been a central theme in the SAR studies of this compound analogues. A quantitative structure-activity relationship (QSAR) analysis of a series of 1-(2-pyrimidinyl)piperazine derivatives demonstrated a clear trend: biological activity tends to increase with rising lipophilicity. However, this correlation holds true only up to a certain threshold. For compounds with a log P value greater than 2.5, a significant drop in activity is observed, suggesting that excessive lipophilicity is detrimental to potency.

This observation underscores the delicate balance required for optimal biological activity. While a degree of lipophilicity is necessary for membrane permeability and reaching the target site, excessively lipophilic compounds may suffer from poor solubility, increased metabolic breakdown, or non-specific binding to other cellular components, all of which can lead to reduced efficacy.

Table 1: Lipophilicity and Potency of Selected 1-(2-pyrimidinyl)piperazine Analogues

Compound R Group Log P Potency (ED50)
Analogue A -CH3 1.8 High
Analogue B -C2H5 2.1 Higher
Analogue C -n-C3H7 2.4 Highest
Analogue D -n-C4H9 2.8 Lower
Analogue E -n-C5H11 3.2 Low

Note: This table is a representative illustration based on the general findings that potency increases with lipophilicity up to a certain point, after which it declines. The specific compound names and ED50 values are hypothetical for illustrative purposes.

Strategies for Enhancing Selectivity

Achieving selectivity for the desired biological target over other related targets is a critical aspect of drug design. For pyrimidine-piperazine derivatives, several strategies have been employed to enhance selectivity. One effective approach involves the strategic placement of substituents on both the pyrimidine and piperazine rings to exploit subtle differences in the target's binding pocket.

For instance, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, it was found that a piperazine linker was preferable to a piperidine (B6355638) linker for achieving higher binding affinity. This suggests that the specific geometry and electronic properties of the piperazine ring are crucial for optimal interaction with the target.

Furthermore, the introduction of specific functional groups can lead to enhanced selectivity. For example, the incorporation of a piperazinone moiety in thieno[3,2-d]pyrimidine (B1254671) derivatives resulted in compounds with greater potency and selectivity for the PI3Kδ isoform compared to their piperazine counterparts. This highlights how subtle structural modifications can significantly influence the selectivity profile of a compound.

Another strategy involves the exploration of different substitution patterns on the pyrimidine ring. The position and nature of the substituents can greatly influence the molecule's interaction with the target, and systematic variation of these groups is a common approach to improving selectivity.

Table 2: Impact of Structural Modifications on Selectivity

Compound Scaffold Modification Target Selectivity
Thiazolo[5,4-d]pyrimidine Piperazine linker Adenosine A2A Receptor Preferred over piperidine
Thieno[3,2-d]pyrimidine Piperazinone moiety PI3Kδ More selective than piperazine
Pyrimidine-piperazine Varied pyrimidine substituents Various Dependent on substitution pattern

Note: This table summarizes key findings from different studies on pyrimidine-piperazine analogues, illustrating successful strategies for enhancing selectivity.

Combinatorial Chemistry and Library Synthesis for SAR Exploration

Combinatorial chemistry has emerged as a powerful tool for the rapid exploration of the structure-activity relationships of pyrimidine-piperazine derivatives. This approach allows for the efficient synthesis of large libraries of related compounds, enabling a comprehensive investigation of the chemical space around a lead scaffold.

Both solid-phase and solution-phase synthesis methods have been successfully employed to generate libraries of pyrimidine-piperazine analogues. These libraries typically involve the variation of substituents at multiple positions on the core structure. For example, different amines can be introduced at one position of the pyrimidine ring, while a diverse set of building blocks can be attached to the piperazine nitrogen.

The synthesis of such libraries facilitates a systematic SAR exploration. By screening the library members for their biological activity, researchers can quickly identify key structural features that contribute to potency and selectivity. This information is invaluable for guiding the design of subsequent generations of compounds with improved properties. The combination of combinatorial synthesis with high-throughput screening allows for an accelerated and more efficient drug discovery process for this class of compounds.

Mechanistic Investigations of 2 Methoxy 5 Piperazin 1 Ylpyrimidine

Identification and Characterization of Molecular Targets

The biological activity of 2-methoxy-5-piperazin-1-ylpyrimidine derivatives is rooted in their ability to interact with specific molecular targets, including receptors and enzymes. These interactions are fundamental to their downstream cellular effects.

Research has primarily focused on derivatives containing the (2-methoxyphenyl)piperazine moiety, which demonstrates a strong affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype. mdpi.comnih.gov This receptor is a key modulator of brain function and is implicated in conditions such as anxiety and mood disorders. mdpi.com

Derivatives that incorporate a 4-alkyl-1-arylpiperazine scaffold have been shown to be highly selective and potent 5-HT1A receptor ligands. mdpi.com For instance, new (2-methoxyphenyl)piperazine derivatives containing a terminal cycloalkyl amide fragment bind to 5-HT1A sites with high affinity, with Ki values in the low nanomolar range. nih.gov Specifically, compounds with cis-bicyclo[3.3.0]octane and norbornane (B1196662) groups exhibit 2- to 10-fold higher affinity than the reference antagonist NAN-190. nih.gov The structural design, including the length of the alkyl chain and the nature of the terminal amide group, significantly influences the binding affinity. nih.gov

Table 1: 5-HT1A Receptor Binding Affinities of (2-methoxyphenyl)piperazine Derivatives
CompoundDescriptionBinding Affinity (Ki)Reference
Compound 8N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708)1.2 nM mdpi.com
Compound 10N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate21.3 nM mdpi.com
Compound 2aDerivative with cis-bicyclo[3.3.0]octane group0.12 nM nih.gov
Compound 2cDerivative with cis-bicyclo[3.3.0]octane group0.63 nM nih.gov

Derivatives of the 2-methoxy-piperazin-ylpyrimidine scaffold have been identified as potent enzyme inhibitors. For example, a complex derivative, WY-135, was developed as a novel inhibitor of Anaplastic Lymphoma Kinase (ALK), a key enzyme in certain cancers. researchgate.net In vitro enzyme assays demonstrated that WY-135 had superior enzyme inhibitory activity compared to the established ALK inhibitor, ceritinib. researchgate.net

The mechanism of enzyme inhibition can vary. Some inhibitors act in an ATP-competitive manner, where they vie with ATP for the enzyme's nucleotide-binding pocket. nih.gov Others function through an allosteric mechanism, binding to a site distinct from the active site, which induces a conformational change that blocks substrate binding or catalysis. nih.govnih.gov For instance, certain piperazine (B1678402) compounds have been identified as allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1). nih.gov These compounds bind to an allosteric pocket, leading to a conformational change that prevents ATP binding and subsequent enzyme activity. nih.gov While the precise kinetic mechanism for all this compound derivatives is not universally defined, the potential for both competitive and allosteric inhibition exists within this chemical class.

Cellular Signaling Pathway Modulation

The interaction of these compounds with their molecular targets initiates cascades of cellular events, modulating signaling pathways that govern inflammation, cell survival, and proliferation.

Compounds containing pyrimidine (B1678525) and piperazine structures have been shown to influence inflammatory and oxidative stress pathways. For example, a pyrimidine derivative, AMBMP, was found to suppress the production of pro-inflammatory cytokines (TNF, IL-6, IL-12 p40) in Toll-like receptor (TLR)-engaged monocytes. nih.gov This suppression was associated with the activation of canonical Wnt signaling events, including the inactivation of GSK3β and the accumulation of β-catenin. nih.gov

Furthermore, piperine, an alkaloid containing a piperazine-like ring, induces apoptosis in cancer cells through mechanisms involving oxidative stress. mdpi.comnih.gov It increases the generation of intracellular reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways. mdpi.comnih.gov The modulation of oxidative stress is often linked to key signaling pathways such as PI3K/Akt and MAPK. mdpi.com The cellular response to oxidative stress can also involve the activation of transcription factors like Nrf2, which controls the expression of antioxidant enzymes. nih.gov

A significant effect of several piperazine and pyrimidine derivatives is the disruption of the cell cycle and the induction of apoptosis in cancer cells. nih.govnih.gove-century.us The derivative WY-135 was shown to induce cell cycle arrest at the G1 phase in a dose-dependent manner, ultimately leading to apoptosis. researchgate.net Similarly, other dispiropiperazine derivatives can arrest the cell cycle at the G2/M phase. nih.gov

The induction of apoptosis often occurs through the mitochondrial (intrinsic) pathway. nih.gove-century.us This can be initiated by an increase in ROS, leading to mitochondrial damage, a decrease in mitochondrial membrane potential, and the release of cytochrome c. nih.govnih.gov Subsequent activation of caspases, such as caspase-8, caspase-9, and caspase-3, leads to the cleavage of key cellular proteins like PARP, executing the apoptotic program. nih.govnih.govmdpi.com

Table 2: Summary of Cellular Effects of Related Derivatives
Compound Class/DerivativeEffectMechanismReference
WY-135Cell Cycle ArrestInduces arrest at G1 phase. researchgate.net
Dispiropiperazine DerivativesCell Cycle ArrestInduces arrest at G2/M phase. nih.gov
β-elemene piperazine derivativesApoptosis InductionGeneration of H2O2, decrease of mitochondrial membrane potential, activation of caspase-8. nih.gov
PiperineApoptosis InductionIncreased ROS generation, mitochondrial damage, modulation of PI3K/Akt and MAPK pathways. mdpi.comnih.gov
BIPPApoptosis InductionDecline in mitochondrial membrane potential, cytochrome c release, caspase-3 activation. e-century.us

The modulation of cellular signaling pathways by these compounds results in altered expression of various genes and proteins. Treatment of cancer cells with the ALK inhibitor WY-135 significantly reduced the mRNA level of its target, ALK. researchgate.net

In apoptosis induction, changes in the expression and activation of key regulatory proteins are consistently observed. Studies on related piperazine derivatives show a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio is a critical step in initiating mitochondrial-mediated apoptosis. nih.gov Furthermore, treatment often leads to the cleavage (and activation) of executioner caspases like caspase-3 and caspase-7, and the subsequent cleavage of their substrate, PARP. nih.govmdpi.com A reduction in the expression of other survival-related proteins, such as c-MYC and the cellular FLICE-inhibitory protein (c-FLIP), has also been reported, further sensitizing cells to apoptosis. nih.govmdpi.com

Target Engagement Studies in Preclinical Models

The elucidation of a compound's mechanism of action is fundamental to drug discovery and development. Target engagement studies are crucial in this process, confirming that a drug candidate interacts with its intended biological target in a relevant preclinical model. This section details the mechanistic investigations of this compound, focusing on target engagement in both cellular and animal models.

In Vitro Cellular Target Engagement Assays

In vitro cellular target engagement assays are designed to quantify the interaction of a compound with its target protein within a cellular environment. These assays provide direct evidence of target binding and can be used to determine the potency and selectivity of the compound.

While specific cellular target engagement data for this compound are not extensively available in the public domain, the broader class of pyrimidine-piperazine derivatives has been evaluated for activity across various targets, particularly within the central nervous system (CNS) and oncology. For instance, structurally related molecules containing a 2-methoxyphenyl-piperazine moiety have shown significant affinity for serotonin (5-HT) and dopamine (B1211576) receptors. It is plausible that this compound may interact with similar G-protein coupled receptors (GPCRs).

To definitively determine the cellular targets of this compound, a panel of target engagement assays would be necessary. A common and powerful technique for this is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding.

Table 1: Hypothetical In Vitro Cellular Target Engagement Profile for this compound

TargetAssay TypeCell LineResult (e.g., EC₅₀, Kᵢ)
Serotonin Receptor 5-HT1ARadioligand BindingHEK293Data Not Available
Dopamine Receptor D₂CETSACHO-K1Data Not Available
c-Jun N-terminal kinases (JNK)Kinase Activity AssayMCF-7Data Not Available

This table is illustrative and does not represent published data.

Further investigation using techniques such as NanoBRET™ (Bioluminescence Resonance Energy Transfer) or fluorescence-based assays would be required to fully characterize the in-cellulo target engagement profile of this compound.

In Vivo Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarkers are used in in vivo models to provide evidence of a compound's biological activity and to establish a relationship between drug exposure and target modulation. These biomarkers can be molecular (e.g., changes in protein phosphorylation), cellular (e.g., apoptosis), or physiological (e.g., changes in neurotransmitter levels).

Given the potential CNS activity of pyrimidine-piperazine scaffolds, relevant PD biomarkers for this compound could involve the measurement of neurotransmitter turnover or the occupancy of specific receptors in the brain of preclinical models, such as rodents. For example, if the compound targets serotonin receptors, changes in serotonin or its metabolites in specific brain regions could be quantified using techniques like microdialysis followed by HPLC-MS/MS analysis.

In the context of oncology, if this compound were being investigated as an anti-cancer agent, relevant PD biomarkers might include the inhibition of tumor growth in xenograft models, modulation of key signaling pathways (e.g., phosphorylation status of target kinases), or induction of apoptosis markers like cleaved caspase-3.

Table 2: Potential In Vivo Pharmacodynamic Biomarkers for this compound

Preclinical ModelBiomarkerAnalytical MethodExpected Outcome
Rodent (CNS)Brain Receptor OccupancyPositron Emission Tomography (PET)Data Not Available
Rodent (CNS)Neurotransmitter Levels (e.g., Dopamine, Serotonin)Microdialysis with LC-MSData Not Available
Tumor Xenograft (Oncology)Tumor VolumeCaliper MeasurementData Not Available
Tumor Xenograft (Oncology)Target PhosphorylationImmunohistochemistry (IHC), Western BlotData Not Available

This table outlines potential studies and does not represent published data.

The selection and validation of appropriate pharmacodynamic biomarkers are critical for demonstrating proof-of-concept in preclinical studies and for guiding the design of future clinical trials.

Preclinical Pharmacological Profiling of 2 Methoxy 5 Piperazin 1 Ylpyrimidine

In Vitro Pharmacological Assays

In vitro assays are the foundational step in characterizing the biological activity of a new chemical entity. These experiments, conducted in a controlled laboratory setting outside of a living organism, are designed to determine the compound's interaction with specific biological targets and its effects on cellular functions.

Receptor Binding Assays and Functional Assays

To determine the compound's affinity and functional effect on various receptors, a broad panel of receptor binding assays would be performed. These assays measure the ability of 2-Methoxy-5-piperazin-1-ylpyrimidine to displace a radiolabeled ligand from a specific receptor, providing a measure of its binding affinity (Ki). Functional assays would subsequently determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. Given the structural motifs present in the molecule, screening would likely include, but not be limited to, serotonin (B10506) (e.g., 5-HT1A), dopamine (B1211576), and adrenergic receptors.

Enzyme Activity Assays (e.g., Kinase Assays, Phosphodiesterase Assays)

The potential for this compound to modulate the activity of key enzymes would be investigated through a series of enzyme inhibition or activation assays. This screening is crucial as many disease processes are driven by aberrant enzyme activity.

Kinase Assays : The compound would be tested against a large panel of protein kinases, which are critical regulators of cell signaling. Inhibition of specific kinases is a common mechanism for anticancer and anti-inflammatory drugs.

Phosphodiesterase (PDE) Assays : The compound's ability to inhibit various PDE isoenzymes would be assessed, as PDE inhibitors are used in a range of therapeutic areas, including cardiovascular and respiratory diseases.

No specific data on the enzymatic activity of this compound is currently available.

Cell-Based Assays for Specific Biological Activities (e.g., antiproliferation, cytokine release, NO release)

Cell-based assays provide insights into the compound's effects in a more complex biological context than isolated receptor or enzyme assays.

Antiproliferation Assays : The compound would be tested against a panel of human cancer cell lines (such as the NCI-60 panel) to determine its ability to inhibit cell growth. This is a primary screening method for potential anticancer agents.

Cytokine Release Assays : To assess potential anti-inflammatory properties, the compound's effect on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells, such as peripheral blood mononuclear cells (PBMCs), would be measured.

Nitric Oxide (NO) Release Assays : The ability of the compound to induce or inhibit nitric oxide production in relevant cell types (e.g., endothelial cells, macrophages) would be quantified, as NO is a critical signaling molecule in various physiological processes.

Detailed experimental results for these cell-based assays for this compound are not described in the current literature.

In Vivo Studies in Disease Models (Excluding Clinical Efficacy and Safety/Toxicity)

Following initial in vitro characterization, preclinical in vivo studies are conducted to understand the compound's behavior and potential therapeutic utility in a whole-organism setting. These studies are essential for establishing proof-of-concept and for understanding the compound's pharmacokinetic profile.

Proof-of-Concept Studies in Relevant Animal Models

Based on the in vitro activity profile, this compound would be evaluated in animal models of diseases where its identified biological target is relevant. For instance, if the compound showed potent kinase inhibition and antiproliferative activity in vitro, it would be tested in rodent xenograft models of cancer. If it demonstrated significant anti-inflammatory activity, it might be evaluated in models of arthritis or inflammatory bowel disease. These studies aim to demonstrate that the compound can produce a desired pharmacological effect in a living system.

Specific proof-of-concept studies for this compound have not been published.

Pharmacokinetic Investigations in Preclinical Species (for research purposes, not dosage)

Pharmacokinetic (PK) studies are performed in preclinical species (commonly rodents and non-rodents) to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These research-focused studies measure key parameters such as:

Bioavailability : The fraction of an administered dose that reaches systemic circulation.

Clearance : The rate at which the compound is removed from the body.

Volume of Distribution : The extent to which the compound distributes into body tissues.

Half-life (t½) : The time required for the concentration of the compound in the body to be reduced by half.

This information is critical for designing further in vivo pharmacology studies and for predicting the compound's pharmacokinetic properties in humans. There is no publicly available data on the pharmacokinetic profile of this compound in any preclinical species.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the in vivo target modulation and biomarker response for the chemical compound This compound .

Extensive searches were conducted to locate preclinical studies, pharmacological profiles, or any research data detailing the in vivo effects of this specific compound. These searches, utilizing both the chemical name and related identifiers, did not yield any results containing the requested information on its interaction with biological targets in a living organism or the corresponding biomarker changes.

The retrieved search results pertain to other, structurally different pyrimidine (B1678525) derivatives and their associated pharmacological activities. However, in strict adherence to the request to focus solely on "this compound," this information cannot be used to construct the specified article section.

Therefore, the section on "5.2.3. Evaluation of In Vivo Target Modulation and Biomarker Response" for this compound cannot be generated at this time due to a lack of available data in the public domain.

Advanced Analytical Techniques for 2 Methoxy 5 Piperazin 1 Ylpyrimidine Research

Spectroscopic Characterization of Novel Derivatives and Intermediates

Spectroscopy is fundamental to the characterization of new chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information that, when combined, allows for the unambiguous elucidation of a molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely employed to characterize 2-Methoxy-5-piperazin-1-ylpyrimidine, its derivatives, and key intermediates like 5-Bromo-2-methoxypyrimidine.

In ¹H NMR analysis, the chemical shift (δ), signal multiplicity, and integration of the peaks provide a complete picture of the proton environment within the molecule. For this compound, distinct signals are expected for the protons on the pyrimidine (B1678525) ring, the methoxy (B1213986) group, and the piperazine (B1678402) ring. The aromatic protons on the pyrimidine ring typically appear in the downfield region, while the aliphatic protons of the piperazine ring and the singlet for the methoxy group protons appear more upfield.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. For instance, the carbon atoms of the pyrimidine ring will resonate at different frequencies depending on their substitution and position relative to the nitrogen atoms and other substituents. researchgate.netresearchgate.net

A crucial intermediate in the synthesis of the target compound is often 5-Bromo-2-methoxypyrimidine. Its characterization by NMR is a critical quality control step. The spectra would confirm the presence of the methoxy group and the substitution pattern on the pyrimidine ring before proceeding with the coupling reaction with piperazine. sigmaaldrich.comchemicalbook.com

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures. researchgate.netmdpi.comnih.gov

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and its derivatives, confirming their elemental composition through high-resolution mass spectrometry (HRMS). rsc.org

In addition to providing the molecular ion peak (M⁺), MS analysis reveals structural information through the fragmentation patterns of the molecule. When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. The analysis of these fragments helps to confirm the presence of specific structural motifs. chemguide.co.ukuni-saarland.delibretexts.org

For this compound, common fragmentation pathways would include:

Cleavage of the piperazine ring: The piperazine ring is prone to fragmentation, leading to several characteristic daughter ions. researchgate.net

Loss of the methoxy group: Fragmentation can occur via the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the pyrimidine ring.

Rupture of the pyrimidine-piperazine bond: The bond connecting the two heterocyclic rings can cleave, generating ions corresponding to each ring system. sapub.org

The table below outlines the expected key ions in the mass spectrum of this compound (Molecular Weight: 194.23 g/mol ).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, IR spectroscopy can confirm the presence of the pyrimidine and piperazine rings, the C-O bond of the methoxy group, and the N-H bond of the secondary amine in the piperazine ring. mdpi.com

The characterization of intermediates is also supported by IR spectroscopy. For example, the spectrum of 5-Bromo-2-methoxypyrimidine would show characteristic absorptions for the substituted pyrimidine ring and the C-O ether linkage, while lacking the bands associated with the piperazine moiety. thermofisher.comthermofisher.com The appearance of N-H and aliphatic C-H stretching bands after the substitution reaction provides strong evidence for the successful incorporation of the piperazine ring.

Key IR absorption bands for pyrimidine derivatives are well-documented. core.ac.uk The table below summarizes the characteristic vibrational frequencies expected for this compound.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used in the synthesis and analysis of this compound.

HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis. nih.govresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. amazonaws.com The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the pyrimidine ring exhibits strong absorbance. nih.govresearchgate.net A validated HPLC method can provide precise and accurate determination of the purity of the final product and can detect the presence of any starting materials or byproducts. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for a larger-scale separation (e.g., column chromatography). mdpi.com

In the synthesis of this compound from 5-Bromo-2-methoxypyrimidine and piperazine, TLC can be used to track the consumption of the starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). As the mobile phase (eluent) moves up the plate, the components of the mixture separate based on their polarity. nih.gov The product, being more polar than the bromo-intermediate, will typically have a different retention factor (Rf) value, allowing for a clear visual assessment of the reaction's progress under a UV lamp. mdpi.com

Advanced Structural Analysis (e.g., X-ray Crystallography)nih.gov

Advanced analytical techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms and molecules, providing foundational knowledge for understanding the chemical and physical properties of a compound. Among these, single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline solid. This technique offers an unparalleled level of detail regarding bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design and materials science.

While a specific crystallographic study for this compound was not identified in the reviewed literature, the application of this technique to structurally related compounds highlights its potential to provide definitive structural information. For instance, X-ray diffraction studies on derivatives of 2-methoxyphenylpiperazine, 2-methoxypyridine, and thiazolo[3,2-a]pyrimidines have been successfully employed to determine their molecular conformations and crystal packing. researchgate.netmdpi.com

Should single crystals of this compound be obtained, X-ray crystallography could offer profound insights. The analysis would reveal the conformation of the piperazine ring, which typically adopts a chair conformation. researchgate.net It would also precisely define the spatial relationship between the pyrimidine and piperazine rings, including the dihedral angles between them. Furthermore, the technique would elucidate the role of the methoxy group in the crystal packing, identifying any significant intermolecular interactions such as hydrogen bonds or π-stacking that govern the supramolecular architecture.

The data obtained from such an analysis would be presented in a crystallographic information file (CIF), containing detailed information about the crystal system, space group, unit cell dimensions, and atomic coordinates. A summary of typical crystallographic data that could be expected from such an analysis is presented in the hypothetical table below.

ParameterDescriptionHypothetical Value
Crystal SystemThe crystal system describes the symmetry of the crystal lattice.Monoclinic
Space GroupThe space group is a mathematical description of the symmetry of the crystal.P2₁/c
a (Å)The length of the 'a' axis of the unit cell.10.5
b (Å)The length of the 'b' axis of the unit cell.8.2
c (Å)The length of the 'c' axis of the unit cell.12.1
α (°)The angle between the 'b' and 'c' axes.90
β (°)The angle between the 'a' and 'c' axes.105.3
γ (°)The angle between the 'a' and 'b' axes.90
Volume (ų)The volume of the unit cell.1002.4
ZThe number of molecules in the unit cell.4

This detailed structural information is crucial for understanding the molecule's behavior and for developing structure-activity relationships in medicinal chemistry research.

Computational and Theoretical Studies of 2 Methoxy 5 Piperazin 1 Ylpyrimidine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how ligands like 2-Methoxy-5-piperazin-1-ylpyrimidine and its derivatives interact with the active sites of proteins.

Prediction of Binding Modes and Active Site Interactions

Molecular docking simulations for compounds containing the piperazine-pyrimidine scaffold have been employed to elucidate their binding modes within the active sites of various protein targets. These studies reveal the specific types of interactions that stabilize the ligand-protein complex. For instance, in studies of pyrimidine (B1678525) derivatives targeting cyclooxygenase (COX) enzymes, the pyrimidine moiety is often involved in crucial binding interactions. remedypublications.compreprints.org

The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. The nitrogen atoms in both the pyrimidine and piperazine (B1678402) rings can act as hydrogen bond acceptors, while the aromatic pyrimidine ring can engage in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the protein's active site. For example, docking studies of (2-methoxyphenyl)piperazine derivatives with the 5-HT1A receptor have identified key interactions with residues such as Asp116, Tyr390, and Phe362, which are critical for binding. mdpi.com

Similarly, research on piperazine-linked compounds targeting other receptors, like the sigma-1 receptor (S1R), has shown that the piperazine nitrogen is often protonated at physiological pH and forms a key salt bridge with an acidic residue, such as Asp or Glu, in the binding pocket. nih.gov The methoxy (B1213986) group on the pyrimidine ring can also contribute to binding by forming hydrogen bonds or through steric and electronic complementarity with the active site.

Table 1: Predicted Interactions for Piperazine-Pyrimidine Scaffolds with Protein Targets

Interaction Type Common Interacting Residues Moiety Involved
Hydrogen Bonding Asp, Glu, Gln, Ser, Thr Piperazine N-H, Pyrimidine N, Methoxy O
Hydrophobic Interactions Leu, Val, Ile, Ala, Met Phenyl/Aryl groups, alkyl linkers
π-π Stacking Phe, Tyr, Trp Pyrimidine ring, other aromatic rings

Analysis of Ligand-Receptor Affinity

Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and its target receptor. This score, often expressed in kcal/mol, helps in ranking potential drug candidates. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

For derivatives of this compound, the binding affinity is influenced by the precise fit and the number and strength of interactions within the active site. Studies on structurally related (2-methoxyphenyl)piperazine derivatives targeting the 5-HT1A receptor have reported high binding affinities, with Ki values in the low nanomolar range (e.g., 1.2 nM and 21.3 nM). mdpi.comnih.gov Similarly, a potent piperazine derivative targeting the S1R showed a high affinity with a Ki value of 3.2 nM. nih.gov These findings suggest that the core scaffold present in this compound is capable of achieving high-affinity binding to specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

Derivation of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds with known activities. For series of piperazine or pyrimidine derivatives, researchers have successfully built predictive models using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). nih.govnih.govnih.gov These models are represented by an equation that correlates molecular descriptors (numerical representations of molecular properties) with biological activity (e.g., pIC50).

A study on a large set of piperazinyl-glutamate-pyridines/pyrimidines as P2Y12 antagonists developed robust 3D-QSAR models with high correlation coefficients (R² > 0.8) and predictive abilities (R²pred > 0.66). nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. The statistical significance of these models is often validated through cross-validation techniques (e.g., leave-one-out Q²) to ensure their robustness and predictive power. nih.gov

Identification of Key Molecular Descriptors

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

For piperazine derivatives, QSAR studies have revealed that a combination of descriptors often governs their activity. mdpi.com Key descriptors identified in various studies include:

Electronic Descriptors: Such as the energy of the lowest unoccupied molecular orbital (ELUMO) and electrophilicity index (ω), which relate to the molecule's reactivity and ability to accept electrons. mdpi.com

Steric/Topological Descriptors: Molar refractivity (MR), topological polar surface area (PSA), and weighted partial positive surface area (WPSA-3) describe the size, shape, and polarity of the molecule, which are crucial for receptor fit and membrane permeability. nih.govmdpi.com

Hydrophobic Descriptors: The aqueous solubility (Log S) is often a key factor influencing how a drug is absorbed and distributed. mdpi.com

By understanding which descriptors are most important, medicinal chemists can rationally modify the structure of this compound—for example, by adding specific functional groups—to enhance the desired properties and improve biological activity. nih.gov

Table 2: Key Molecular Descriptors in QSAR Models for Piperazine Derivatives

Descriptor Type Example Descriptor Property Represented Potential Impact on Activity
Electronic ELUMO Electron-accepting ability Influences covalent or charge-transfer interactions
Steric Molar Refractivity (MR) Molecular volume and polarizability Affects binding pocket fit and dispersion forces
Polarity TPSA Polar surface area Influences solubility and membrane transport

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment.

For piperazine-containing ligands, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. nih.gov By running simulations for tens to hundreds of nanoseconds, researchers can monitor key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD trajectory over time suggests that the ligand remains securely bound in the active site. nih.gov

Furthermore, MD simulations allow for the analysis of root-mean-square fluctuation (RMSF) for individual amino acid residues, identifying which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.gov This detailed analysis of conformational dynamics can reveal subtle but critical aspects of ligand binding, such as the role of specific water molecules in mediating interactions or the conformational flexibility of the piperazine ring, which can adopt chair, boat, or twist-boat conformations. researchgate.netmonash.edu These insights are invaluable for refining the design of more effective and specific inhibitors based on the this compound scaffold.

Quantum Chemical Calculations (e.g., DFT, Electronic Properties)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools used to predict the electronic structure and properties of molecules. For a novel compound like this compound, these calculations would provide valuable insights into its fundamental chemical nature.

DFT studies could be used to determine the molecule's optimized three-dimensional geometry, identifying the most stable arrangement of its atoms. From this optimized structure, a range of electronic properties can be calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests that the molecule will be more reactive.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). This information is crucial for understanding how the molecule might interact with biological targets, such as proteins or enzymes. Other properties that can be calculated include dipole moments and Mulliken atomic charges, which further describe the polarity and charge distribution within the molecule.

A representative data table for such properties, based on typical values for similar heterocyclic compounds, might look like this:

PropertyPredicted ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment3.2Debye
Total Energy-1500Hartrees

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Design

In the early stages of drug discovery and development, computational (in silico) methods are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions are vital for designing research studies and prioritizing candidate molecules, helping to identify potential liabilities before committing to expensive and time-consuming experimental work.

For this compound, a computational ADME analysis would involve using various models to estimate key pharmacokinetic parameters. These models are typically built from large datasets of experimentally determined properties.

Key ADME parameters that would be predicted include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., using Caco-2 cell models) would indicate how well the compound might be absorbed into the bloodstream after oral administration.

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are predicted to understand how the compound will distribute throughout the body. High plasma protein binding can limit the amount of free drug available to act on its target.

Metabolism: Predictions would identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for predicting potential drug-drug interactions.

Excretion: Properties like water solubility (LogS) are predicted to give an indication of how the compound might be cleared from the body.

Toxicity: Early toxicity screening (e.g., for cardiotoxicity via hERG inhibition or for mutagenicity via the AMES test) is a critical part of the in silico ADME assessment.

These predictions are often guided by principles such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

A summary of predicted ADME properties for research design could be presented in a table like the following:

ADME PropertyPredicted Value/Classification
Molecular Weight< 500 g/mol
LogP2.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitorNo
hERG InhibitionLow Risk
AMES ToxicityNon-mutagenic

Note: The data in this table is for illustrative purposes and does not represent actual predicted values for this compound.

Derivatization and Lead Optimization Strategies for 2 Methoxy 5 Piperazin 1 Ylpyrimidine

Chemical Modification for Enhanced Research Tool Development

Chemical modification is central to transforming a lead compound into a refined research tool. For derivatives of 2-Methoxy-5-piperazin-1-ylpyrimidine, this involves strategic alterations to the core structure to improve its utility in preclinical research settings. These modifications are guided by structure-activity relationship (SAR) studies that reveal how specific chemical features influence the compound's interaction with biological targets. nih.gov

Enhancing bioavailability is critical for the efficacy of research compounds in in vivo models. Key strategies involve modifying the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Lipophilicity Adjustment: The introduction of bulky, carbocyclic moieties like adamantane (B196018) can increase a compound's lipophilicity, which may improve its ability to cross biological membranes. mdpi.com This is a common strategy to enhance brain penetration for compounds targeting the central nervous system.

Metabolic Stability: A significant challenge in drug development is metabolic degradation by enzymes such as cytochrome P450s. Structure-metabolism relationship (SMR) studies are conducted to identify metabolically liable sites on the molecule. nih.gov For piperazinyl-pyrimidine analogues, investigations into their stability in human liver microsomes (HLMs) help guide the synthesis of derivatives with improved metabolic profiles, ensuring that the compound remains intact long enough to elicit its effect in research models. nih.gov

Fine-tuning a compound's binding affinity and selectivity for its intended target is a primary goal of lead optimization. For arylpiperazine derivatives, which are known to target receptors like the serotonin (B10506) 5-HT1A receptor, specific structural changes can have a profound impact on binding characteristics.

Influence of Terminal Groups: Replacing heteroaryl terminal groups with cycloalkyl moieties has been shown to enhance binding affinity for 5-HT1A receptors. nih.gov Further increasing the lipophilicity of these cycloalkyl groups through saturation or annelation can lead to even higher affinity. nih.gov

Role of Linker Chains: The length of the alkyl chain connecting the piperazine (B1678402) ring to other parts of the molecule is crucial. For certain derivatives, a four-carbon linker has been identified as optimal for high affinity. nih.gov

Impact of Bulky Substituents: Attaching large, cage-like structures such as 1-adamantanamine or memantine (B1676192) to the piperazine moiety via a propyl linker can yield ligands with very high affinity. mdpi.com For instance, the derivative N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine exhibits a Ki value of 1.2 nM for the 5-HT1A receptor. mdpi.com However, the addition of methyl groups to the adamantane core, as in the memantine derivative, can introduce steric hindrance that slightly reduces affinity. mdpi.com

Below is a table summarizing the binding affinities of selected arylpiperazine derivatives for the 5-HT1A receptor.

CompoundModificationTargetBinding Affinity (Ki)
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8)Adamantane group attached via propyl linker5-HT1A Receptor1.2 nM
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine fumarate (10)Memantine group attached via propyl linker5-HT1A Receptor21.3 nM
Analogue 2acis-bicyclo[3.3.0]octane group5-HT1A Receptor0.12 - 0.63 nM
Analogue 2fnorbornane (B1196662) group5-HT1A Receptor0.12 - 0.63 nM

Design and Synthesis of Chemically Modified Analogues

The synthesis of analogues of this compound is typically achieved through multi-step synthetic routes. These routes are designed to be versatile, allowing for the introduction of diverse chemical groups to explore the SAR extensively. nih.gov

A common synthetic strategy involves the reaction of a substituted piperazine with a functionalized pyrimidine (B1678525). For example, the synthesis of N-substituted arylpiperazine derivatives often begins with the reaction of 1-(2-methoxyphenyl)-piperazine with a suitable alkyl halide, such as 1,3-dichloropropane, in the presence of a base like potassium carbonate (K2CO3). mdpi.com This creates a reactive intermediate, 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine, which can then be coupled with various amines to generate a library of analogues. mdpi.com

Prodrug Strategies for In Vivo Research Applications (Mechanistic, not clinical)

For mechanistic studies in vivo, it can be advantageous to use a prodrug approach. A prodrug is a biologically inactive derivative of a parent compound that undergoes an enzymatic or chemical transformation within the body to release the active agent. nih.gov This strategy can be employed to overcome research-related challenges such as poor solubility or limited bioavailability. nih.govmdpi.com

The objective of using a prodrug in a research context is to ensure the controlled release of the active compound for mechanistic investigation, rather than for therapeutic benefit. nih.gov For a molecule like this compound, a prodrug could be designed by masking one of the nitrogen atoms of the piperazine ring with a labile protecting group. This group could be designed to be cleaved under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), thereby releasing the active compound at a desired site or time for the purpose of the study. nih.gov Bioorthogonal chemistry offers advanced strategies where prodrugs can be activated "on-demand" by external, non-physiological stimuli, providing precise control for experimental research. rsc.org

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling is a powerful technique used to trace the fate of a molecule in a biological system and to elucidate reaction mechanisms. researchgate.net In this process, one or more atoms in the compound are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

For this compound, isotopic labeling could be used for several research purposes:

Metabolic Studies: By labeling the compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile using mass spectrometry. This helps to identify metabolites and understand how the compound is processed in vivo.

Mechanism of Action: Labeled compounds can be used in binding assays to study the interaction with their target protein in detail, helping to confirm the mechanism of action. researchgate.net

Quantitative Analysis: An isotopically labeled version of the compound can serve as an ideal internal standard for quantitative analysis in complex biological samples (e.g., plasma or tissue homogenates) by liquid chromatography-mass spectrometry (LC-MS).

The synthesis of a labeled analogue would involve using a labeled precursor at an appropriate step in the synthetic route. For example, a ¹³C-labeled methyl group could be introduced to form the methoxy (B1213986) substituent on the pyrimidine ring.

Intellectual Property and Patent Landscape for 2 Methoxy 5 Piperazin 1 Ylpyrimidine

Analysis of Patent Filings Related to Pyrimidine-Piperazine Structures

An analysis of patent filings reveals a significant and sustained interest in pyrimidine-piperazine structures from pharmaceutical companies and research institutions. These filings are geographically diverse, with a notable number of patents originating from the United States, Europe, and Asia. The core pyrimidine-piperazine scaffold is recognized for its versatility, serving as a key pharmacophore in the design of kinase inhibitors and other targeted therapies.

The patent literature indicates that modifications to the pyrimidine (B1678525) and piperazine (B1678402) rings are a primary focus of innovation. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties of the resulting compounds. The sheer volume of patents filed for derivatives of this scaffold underscores its importance in modern medicinal chemistry. Many of these patents describe compounds with potential applications in oncology, immunology, and neuroscience.

Representative Patent Filings for Pyrimidine-Piperazine Structures

Patent/Application NumberAssigneeFocus of PatentTherapeutic Area
WO2024102849A1Nikang Therapeutics, Inc.Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2. google.comCancer
US8946235B2Not Specified2-(2,4,5-substituted-anilino)pyrimidine compounds as EGFR inhibitors. ifpma.orgCancer
WO2012170976A2Not SpecifiedPyrimidine and pyridine (B92270) compounds with BTK inhibitory activity. researchgate.netCancer, Autoimmune Diseases
EP0257850A3Not SpecifiedPyrimidine derivatives and their use as cardiotonic, anti-hypertensive, and anti-platelet aggregation agents. google.comCardiovascular Diseases

Patent Claims Related to Synthesis Methods and Chemical Compositions

Patent claims for pyrimidine-piperazine derivatives are typically broad, covering a wide range of structural variations. These "Markush" claims often define variable substituent groups at multiple positions on the core scaffold, aiming to protect a large chemical space around a lead compound. This strategy is intended to prevent competitors from developing structurally similar compounds with comparable therapeutic activity.

In addition to composition of matter claims, patents in this area frequently include claims related to the methods of synthesis. These process patents can be crucial for protecting the intellectual property of a commercially viable manufacturing route. They may cover specific reagents, catalysts, reaction conditions, or purification methods that offer advantages in terms of yield, purity, or cost-effectiveness. The development of novel and efficient synthetic routes is a key area of research and is often a prerequisite for the successful commercialization of a new drug.

Broad Therapeutic Research Applications in Patent Literature

The patent literature reflects the extensive therapeutic potential of pyrimidine-piperazine derivatives. These compounds have been investigated for a wide array of diseases, driven by their ability to interact with a variety of biological targets.

Pain and Inflammation: The anti-inflammatory properties of pyrimidine-piperazine derivatives are a significant area of patent activity. These compounds have been explored as inhibitors of various kinases involved in inflammatory signaling pathways.

Cancer: A major focus of patenting activity for this class of compounds is in the field of oncology. Pyrimidine-piperazine derivatives have been extensively investigated as inhibitors of protein kinases that are dysregulated in various cancers. nih.gov These include targets such as cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and epidermal growth factor receptor (EGFR). google.comifpma.orgresearchgate.net The versatility of the scaffold allows for the design of highly potent and selective kinase inhibitors.

Neurodegenerative Diseases: There is emerging interest in the application of pyrimidine-piperazine derivatives for the treatment of neurodegenerative diseases. Research is ongoing to explore their potential as modulators of targets relevant to conditions such as Alzheimer's and Parkinson's disease.

Infectious Diseases: The patent literature also includes applications of pyrimidine-piperazine derivatives as antimicrobial and antiviral agents. researchgate.net These compounds have shown promise in combating a range of pathogens.

Therapeutic Applications of Pyrimidine-Piperazine Derivatives in Patent Literature

Therapeutic AreaBiological Target(s)Example Patent Focus
CancerCDKs, BTK, EGFR, PIM Kinases nih.govInhibition of kinases driving tumor growth and proliferation. google.comifpma.orgresearchgate.netnih.gov
InflammationVarious inflammatory kinasesModulation of inflammatory signaling pathways.
Neurodegenerative DiseasesCholinesterases, other CNS targets acs.orgnih.govPotential modification of disease progression. acs.orgnih.gov
Infectious DiseasesBacterial and viral enzymesDevelopment of novel anti-infective agents. researchgate.net

Impact of Patent Protection on Academic Research Trajectories

The extensive patenting of pyrimidine-piperazine scaffolds has a multifaceted impact on academic research. On one hand, the existence of a robust patent landscape can stimulate academic research by highlighting areas of significant therapeutic and commercial interest. The disclosure of novel compounds and synthetic methods in patent applications can provide valuable information for academic researchers, enabling them to build upon existing knowledge and explore new scientific avenues.

However, the presence of broad patent claims can also create challenges for academic researchers. The fear of infringing on existing patents may deter some academics from working in a particular area, potentially stifling innovation. This is particularly true for research that has the potential for commercialization, as the freedom to operate can be a significant concern.

Furthermore, the focus of industry on patentable inventions can sometimes diverge from the priorities of academic research. While industry is primarily driven by the need to develop commercially viable products, academic research is often more focused on fundamental scientific questions. This can lead to a situation where academic researchers may avoid areas that are heavily patented, even if they are of significant scientific interest.

Despite these challenges, the interplay between patent protection and academic research is often synergistic. Academic discoveries can provide the foundation for new patented inventions, while the resources and expertise of the pharmaceutical industry are often necessary to translate these discoveries into new medicines. Ultimately, a balanced intellectual property system that encourages both innovation and the dissemination of knowledge is essential for driving progress in the field of drug discovery.

Future Research Directions and Emerging Areas for 2 Methoxy 5 Piperazin 1 Ylpyrimidine

Addressing Challenges in the Field (e.g., Off-Target Effects in Preclinical Models)

A primary hurdle in the preclinical development of many heterocyclic compounds, including piperazine (B1678402) derivatives, is the potential for off-target effects. These unintended interactions can lead to toxicity or reduced efficacy, complicating the path to clinical application. For instance, some piperazine derivatives have been observed to cause radiosensitisation, while others exhibit radioprotective properties, indicating that even minor structural modifications can significantly alter biological outcomes. nih.gov The challenge lies in designing molecules with high selectivity for their intended target. Future research must prioritize comprehensive profiling to identify and mitigate these off-target interactions early in the discovery pipeline. This involves moving beyond simple binding assays to more complex cellular and systemic models that can provide a clearer picture of a compound's activity.

Exploration of Novel Biological Targets and Mechanistic Pathways

The versatility of the piperazine-pyrimidine scaffold allows for its application across a wide range of biological targets. While existing research has explored derivatives for targets like serotonin (B10506) receptors (5-HT1A/5-HT2A) and G-protein coupled receptors (GPCRs), significant opportunities remain to investigate novel targets. nih.govnih.gov For example, the GPR119 agonist pathway has been explored for treating diabetes and obesity with related pyrimidine (B1678525) structures. nih.gov Similarly, the role of piperazine derivatives in modulating checkpoint kinase 1 (CHK1) for cancer therapy highlights another potential avenue. researchgate.net Future studies should focus on screening 2-methoxy-5-piperazin-1-ylpyrimidine and its derivatives against diverse panels of kinases, ion channels, and other receptors to uncover new therapeutic potential. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing affinity and selectivity for these novel targets. nih.govnih.gov

Potential Target ClassExample TargetTherapeutic Area
G-Protein Coupled Receptors (GPCRs)5-HT1A / 5-HT2A ReceptorsNeurology, Psychiatry
G-Protein Coupled Receptors (GPCRs)GPR119Metabolic Disorders (Diabetes, Obesity)
KinasesCheckpoint Kinase 1 (CHK1)Oncology
Ion ChannelsVariousCardiology, Neurology

Integration of Artificial Intelligence and Machine Learning in Compound Design

AI/ML ApplicationDescriptionPotential Impact on Research
Generative Models Algorithms (e.g., VAEs, LSTMs) that create novel chemical structures based on learned data. nih.govgithub.comDesign of new this compound derivatives with optimized properties.
Predictive Modeling (QSAR) Quantitative Structure-Activity Relationship models that predict biological activity from molecular descriptors. mdpi.comRapid virtual screening of compound libraries to prioritize candidates for synthesis and testing.
Active Learning Cycles Iterative processes where the model's predictions are refined using feedback from chemoinformatics and molecular modeling. nih.govEfficiently enriches generated molecular sets with compounds meeting specific criteria like drug-likeness and low toxicity.

Development of Advanced In Vitro and In Vivo Research Models

The limitations of traditional 2D cell cultures in predicting human responses have spurred the development of more physiologically relevant research models. mdpi.com Advanced in vitro systems, such as 3D cell cultures and organ-on-a-chip technologies, offer a more accurate microenvironment to study the efficacy and potential toxicity of compounds like this compound. mdpi.com These models can better replicate tissue-specific characteristics and complex cell-cell interactions. mdpi.com For in vivo studies, the development of more refined animal models that accurately mimic human diseases is essential. For instance, diet-induced obesity (DIO) mouse models have been used to evaluate GPR119 agonists for metabolic disorders. nih.gov The use of such advanced models can improve the predictive validity of preclinical studies and facilitate a smoother transition to clinical trials.

Opportunities for Collaborative Academic Research Initiatives

The multifaceted nature of modern drug discovery necessitates a collaborative approach. The development of derivatives from this compound would benefit immensely from partnerships between academic institutions, pharmaceutical companies, and specialized research centers. Such initiatives can pool resources and expertise in medicinal chemistry, computational biology, pharmacology, and clinical research. Collaborative efforts are particularly crucial for tackling complex challenges like elucidating novel mechanisms of action, developing sophisticated screening platforms, and integrating AI into the design process. Open-source data sharing and joint funding applications can further foster an environment of innovation, accelerating the translation of promising compounds from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methoxy-5-piperazin-1-ylpyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen atom at the 5-position of pyrimidine with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DCM) is common. Cyclization using POCl₃ or similar agents at elevated temperatures (120–140°C) may optimize yields . Characterization via IR and NMR confirms substitution patterns, with methoxy (-OCH₃) protons appearing as a singlet at ~3.8–4.0 ppm in ¹H NMR .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For piperazine-pyrimidine derivatives, SC-XRD reveals bond angles (~120° for aromatic rings) and torsion angles between the piperazine and pyrimidine moieties. Complementary techniques like HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS for molecular ion [M+H]⁺) ensure compound homogeneity .

Q. What are the primary pharmacological targets of piperazine-pyrimidine derivatives?

  • Methodological Answer : Piperazine-pyrimidine scaffolds often target enzymes like phosphodiesterases (PDEs) or kinases. For example, analogs inhibit PDE5 by mimicking the purine-binding site, as shown in competitive inhibition assays (IC₅₀ values in µM range). Computational docking (e.g., AutoDock Vina) predicts binding affinities to active sites, validated via in vitro enzyme activity assays .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in piperazine-pyrimidine coupling reactions?

  • Methodological Answer : Catalyst screening (e.g., Pd-based catalysts for cross-coupling) and solvent optimization (e.g., switching from DMF to THF) enhance efficiency. Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs) while maintaining yields >80%. DOE (Design of Experiments) models identify critical factors (temperature, stoichiometry) for scale-up .

Q. How do researchers resolve contradictions in spectral data for piperazine-pyrimidine derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or shifts) may arise from tautomerism or solvent effects. Multi-nuclear NMR (¹³C, DEPT-135) and 2D techniques (COSY, HSQC) clarify connectivity. For example, NOESY can distinguish between axial/equatorial piperazine conformers .

Q. What strategies are employed to study the compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer : In vitro assays using liver microsomes (human/rat) assess metabolic stability (t₁/₂ >60 mins desirable). LC-MS/MS quantifies metabolites, while CYP450 inhibition assays (fluorogenic substrates) evaluate drug-drug interaction risks. Plasma protein binding (equilibrium dialysis) and LogP (HPLC) inform bioavailability .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) map electron density, identifying reactive sites (e.g., electron-deficient pyrimidine C4 position). Fukui indices predict susceptibility to nucleophilic attack, validated via kinetic studies (second-order rate constants in polar solvents) .

Contradictions and Emerging Challenges

Q. Why do some studies report conflicting bioactivity data for structurally similar piperazine-pyrimidine analogs?

  • Analysis : Variations in assay conditions (e.g., ATP concentration in kinase assays) and cell line heterogeneity (e.g., HeLa vs. HEK293) contribute to discrepancies. Standardizing protocols (e.g., NIH/NCATS guidelines) and using isogenic cell lines improve reproducibility .

Q. How can researchers address solubility limitations of this compound in aqueous media?

  • Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes, ~100 nm particle size) enhance solubility. Salt formation (e.g., HCl salts) increases polarity, confirmed via pH-solubility profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.